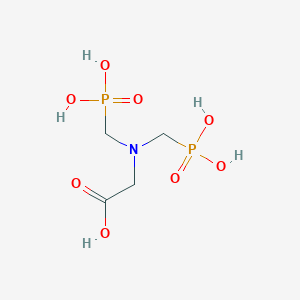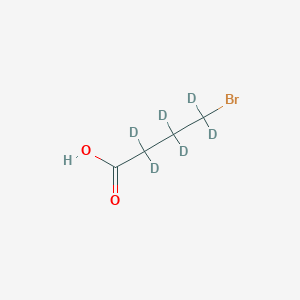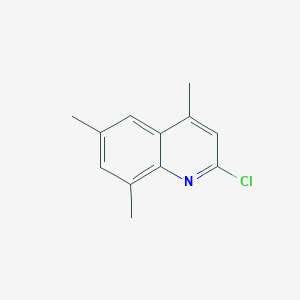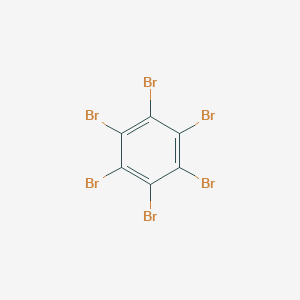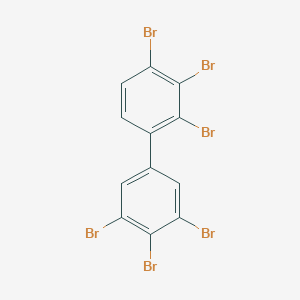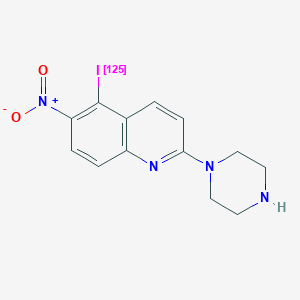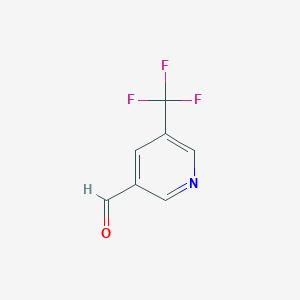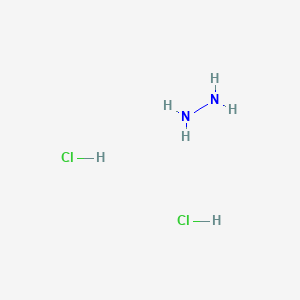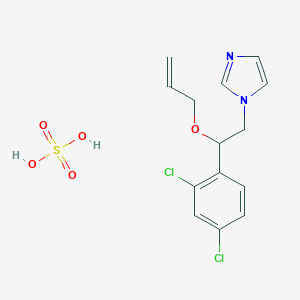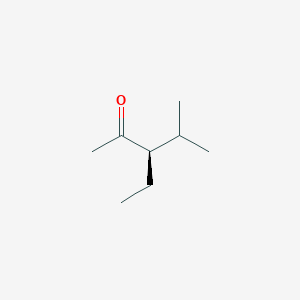
(3R)-3-Ethyl-4-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Ethyl-4-methylpentan-2-one, also known as Leptospermone, is a natural compound that is found in the essential oils of various plants. It has gained significant attention in recent years due to its potential as a therapeutic agent in various fields of research.
Wirkmechanismus
The exact mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various diseases. It has also been found to activate various antioxidant enzymes, which help to neutralize harmful free radicals in the body.
Biochemische Und Physiologische Effekte
(3R)-3-Ethyl-4-methylpentan-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant effects, which help to reduce oxidative stress and inflammation in the body. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its natural origin. It is extracted from plants, which makes it a safer alternative to synthetic compounds. Additionally, it has been found to have a low toxicity profile, which makes it a potential candidate for the development of new therapeutics. However, one of the main limitations of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are various future directions for the research of (3R)-3-Ethyl-4-methylpentan-2-one. One potential direction is the development of new therapeutics for the treatment of various diseases. It has been found to have potential in the treatment of cancer, diabetes, and cardiovascular diseases. Another potential direction is the development of new methods for the synthesis and purification of (3R)-3-Ethyl-4-methylpentan-2-one. This could help to improve the efficiency and yield of the extraction process. Additionally, further research is needed to fully understand the mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one and its potential therapeutic applications.
Conclusion:
In conclusion, (3R)-3-Ethyl-4-methylpentan-2-one is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties, as well as anti-inflammatory and antioxidant effects. While there are limitations to its use in lab experiments, its natural origin and low toxicity profile make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of (3R)-3-Ethyl-4-methylpentan-2-one involves the isolation of the compound from the essential oils of various plants. One of the most common methods of extraction is steam distillation. The essential oils are subjected to steam, which causes the oils to evaporate. The vapors are then condensed, and the resulting liquid is collected. The liquid is then subjected to various purification methods, such as column chromatography, to isolate the (3R)-3-Ethyl-4-methylpentan-2-one.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Ethyl-4-methylpentan-2-one has been extensively researched for its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
125873-76-9 |
|---|---|
Produktname |
(3R)-3-Ethyl-4-methylpentan-2-one |
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(3R)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m1/s1 |
InChI-Schlüssel |
KNCSWJHMGRXEDN-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@H](C(C)C)C(=O)C |
SMILES |
CCC(C(C)C)C(=O)C |
Kanonische SMILES |
CCC(C(C)C)C(=O)C |
Synonyme |
2-Pentanone, 3-ethyl-4-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



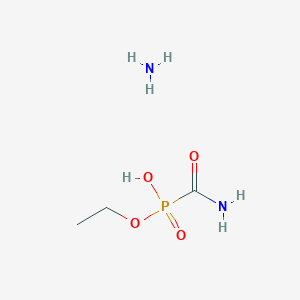
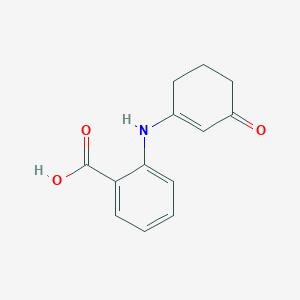
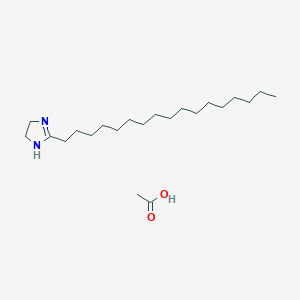
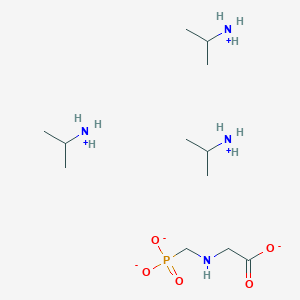
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
